molecular formula C8H12N2OS B2950861 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole CAS No. 2097862-54-7

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2950861
CAS No.: 2097862-54-7
M. Wt: 184.26
InChI Key: SLRINNLSWBFNEF-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopentyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties.

    Materials Science: It is explored for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentyloxy)-1,2,4-thiadiazole: Lacks the methyl group, which may affect its reactivity and applications.

    3-Methyl-1,2,4-thiadiazole: Lacks the cyclopentyloxy group, which may influence its solubility and biological activity.

Uniqueness

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the cyclopentyloxy and methyl groups, which can enhance its chemical stability, solubility, and biological activity compared to its analogs.

Properties

IUPAC Name

5-cyclopentyloxy-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-7-4-2-3-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRINNLSWBFNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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